An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Dioxacycloheptadecan-8-one
An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Dioxacycloheptadecan-8-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone of significant interest to the fragrance and pharmaceutical industries. Known commercially as Musk R-1, this compound is valued for its sensual, creamy, and powdery musk odor profile.[1][2][3] This document details a plausible and robust synthetic pathway to 1,7-Dioxacycloheptadecan-8-one via a Baeyer-Villiger oxidation of the corresponding cyclic ketone precursor. Furthermore, a thorough guide to the structural elucidation and characterization of the target molecule using modern spectroscopic techniques is presented. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the synthesis and analysis of this important macrocycle.
Introduction: The Significance of 1,7-Dioxacycloheptadecan-8-one
1,7-Dioxacycloheptadecan-8-one (CAS No. 3391-83-1) is a 17-membered macrocyclic ether-lactone.[4][5] Its molecular formula is C₁₅H₂₈O₃, and it possesses a molecular weight of 256.38 g/mol .[6] The structure, characterized by the inclusion of an ether linkage within the macrocyclic ring, contributes to its unique and highly valued musk fragrance.[1][2][3] Macrocyclic lactones are a critical class of compounds in the flavor and fragrance industry and are also found in various bioactive molecules.[7] The synthesis of these large-ring structures presents unique challenges, primarily the need to favor intramolecular cyclization over intermolecular polymerization.
This guide will focus on a strategic and efficient approach to the synthesis of 1,7-Dioxacycloheptadecan-8-one, followed by a detailed discussion of the analytical techniques required to confirm its structure and purity.
Synthetic Strategy: The Baeyer-Villiger Oxidation Approach
The introduction of an oxygen atom into a cyclic ketone to form a lactone is elegantly achieved through the Baeyer-Villiger oxidation.[8][9][10][11][12] This reaction is a powerful tool in organic synthesis for the preparation of esters and lactones from ketones.[8][9][10][11][12]
Retrosynthetic Analysis
Our synthetic strategy for 1,7-Dioxacycloheptadecan-8-one involves the retrosynthetic disconnection of the lactone to its precursor, a cyclic ketone.
Caption: Retrosynthetic analysis of 1,7-Dioxacycloheptadecan-8-one.
Synthesis of the Precursor: 10-Oxacyclohexadecanone
The synthesis of the cyclic ether-ketone precursor is a critical first step. A plausible route would involve the intramolecular cyclization of a long-chain hydroxy acid, a common strategy for the formation of large rings.
The Baeyer-Villiger Oxidation: From Ketone to Lactone
The Baeyer-Villiger oxidation of 10-Oxacyclohexadecanone will yield the desired 1,7-Dioxacycloheptadecan-8-one. The regioselectivity of this reaction is predictable; the oxygen atom inserts between the carbonyl carbon and the more substituted adjacent carbon. In the case of a symmetrical ketone, as is likely for our precursor, either adjacent carbon is equally likely to migrate.
Experimental Protocol: Baeyer-Villiger Oxidation
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Materials:
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10-Oxacyclohexadecanone
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
-
Procedure:
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Dissolve 10-Oxacyclohexadecanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled ketone solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,7-Dioxacycloheptadecan-8-one.
-
Causality Behind Experimental Choices:
-
m-CPBA: This is a commonly used, commercially available, and relatively stable peroxyacid for Baeyer-Villiger oxidations. It is known for its high reactivity and good solubility in organic solvents.
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Dichloromethane: DCM is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the ketone and the peroxyacid.
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Sodium Bicarbonate Quench: The quench with sodium bicarbonate is essential to neutralize the acidic byproducts of the reaction, namely meta-chlorobenzoic acid.
Characterization of 1,7-Dioxacycloheptadecan-8-one
Thorough characterization is essential to confirm the structure and purity of the synthesized product. The following spectroscopic techniques are employed for this purpose.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the ester oxygen, the methylene protons adjacent to the ether oxygen, and the methylene protons of the long aliphatic chain. |
| ¹³C NMR | A signal for the carbonyl carbon of the lactone, signals for the carbons adjacent to the ether and ester oxygens, and a series of signals for the methylene carbons in the aliphatic chain. |
| IR Spectroscopy | A strong absorption band characteristic of a lactone carbonyl group (typically around 1735 cm⁻¹), and C-O stretching bands for the ether and ester functionalities. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (256.38 g/mol ). |
Detailed Spectroscopic Analysis Workflow:
Caption: Workflow for the characterization of 1,7-Dioxacycloheptadecan-8-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts of the methylene groups will be influenced by their proximity to the electron-withdrawing oxygen atoms of the ether and ester functionalities.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the lactone will appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of 1,7-Dioxacycloheptadecan-8-one will be the strong absorption of the lactone carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, which can further support the proposed structure.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 1,7-Dioxacycloheptadecan-8-one. The proposed synthesis via Baeyer-Villiger oxidation of a cyclic ketone precursor represents a robust and efficient method for accessing this valuable macrocyclic lactone. The detailed characterization workflow, employing a suite of modern spectroscopic techniques, provides a clear pathway for the structural verification and purity assessment of the final product. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug discovery.
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